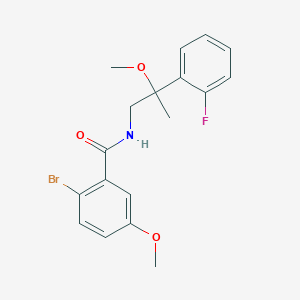
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as ML314 and has been widely studied for its potential use in scientific research.
科学的研究の応用
Radiosynthesis and Imaging Applications
Radiosynthesis of Radioiodinated Ligands : A study by Mertens et al. (1994) on a compound with a structural resemblance to 2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)-5-methoxybenzamide demonstrated the synthesis of a new radioiodinated ligand targeting serotonin-5HT2-receptors. This ligand showed high affinity and selectivity for 5HT2-receptors, suggesting potential applications in γ-emission tomography and neuroscience research to study serotonin receptor distribution and density in the brain Radiosynthesis of a new radioiodinated ligand for serotonin‐5HT2‐receptors, a promising tracer for γ‐emission tomography.
Antidiabetic Effects
PPARα/γ Dual Activation : Jung et al. (2017) explored the antidiabetic effects of a structurally related benzamide derivative through PPARα/γ dual activation. The study provided evidence of its potential in treating type 2 diabetes and related metabolic disorders by improving glucose and lipid metabolism Antidiabetic effect of SN158 through PPARα/γ dual activation in ob/ob mice.
Cancer Research
Sigma2-Receptor Ligands : Rowland et al. (2006) synthesized and evaluated two 76Br-labeled sigma2-receptor ligands, demonstrating their potential in identifying and imaging proliferating tumor cells. The high affinity and selectivity of these ligands for the sigma2-receptor, along with their tumor-to-normal tissue ratios, indicate their utility in developing novel PET radiotracers for cancer diagnosis and therapy monitoring Synthesis and in vivo evaluation of 2 high-affinity 76Br-labeled sigma2-receptor ligands.
Molecular Structure Analysis
Crystal Structure and Molecular Docking : Moreno-Fuquen et al. (2022) conducted a structural and theoretical analysis of two benzamide isomers, focusing on halogen bonding and its role in coupling with protein residues. This study highlights the importance of molecular structure analysis in drug design and the potential interactions between brominated benzamides and protein residues, which could be relevant for developing new therapeutic agents Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues.
特性
IUPAC Name |
2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO3/c1-18(24-3,14-6-4-5-7-16(14)20)11-21-17(22)13-10-12(23-2)8-9-15(13)19/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENCZBJNEAIDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)
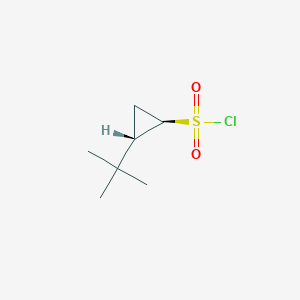
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)
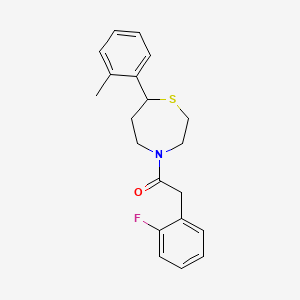
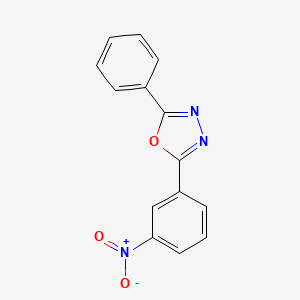
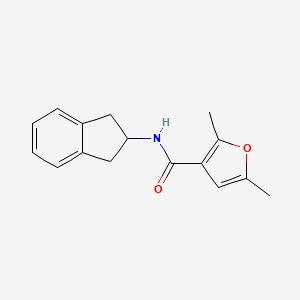
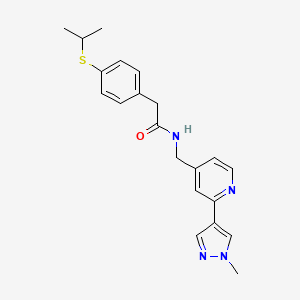
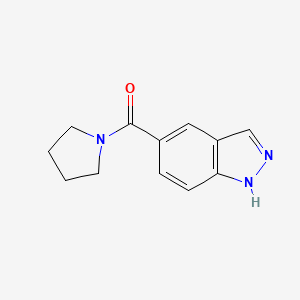
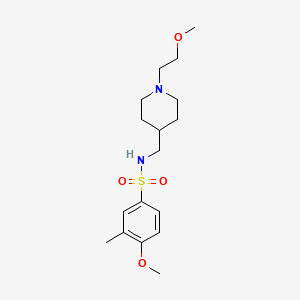
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
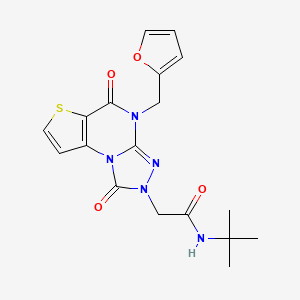
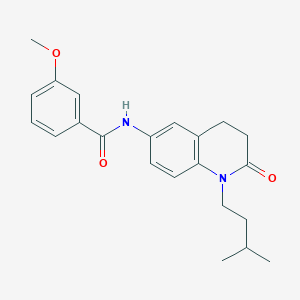
![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)